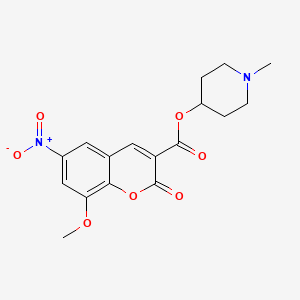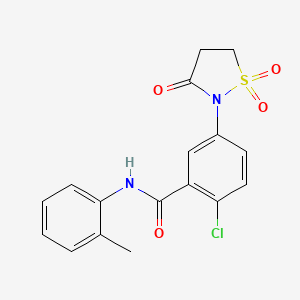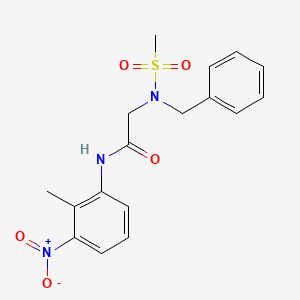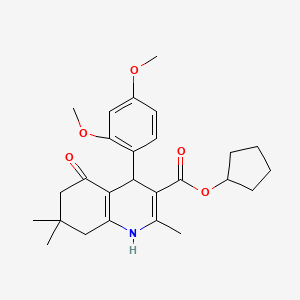
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate, also known as CERC-501, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CERC-501 is a selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that plays a critical role in modulating pain, stress, and addiction.
Mécanisme D'action
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate works by selectively blocking the activity of KORs, which are located throughout the brain and spinal cord. KORs are known to modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate, which play critical roles in pain, stress, and addiction. By blocking KOR activity, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can modulate the release of these neurotransmitters and reduce the symptoms of various disorders.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce the release of stress hormones such as corticotropin-releasing factor (CRF) and adrenocorticotropic hormone (ACTH), which are elevated in depression and anxiety disorders. It has also been shown to increase the release of dopamine in the brain, which is associated with reward and pleasure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its selectivity for KORs, which allows for targeted modulation of neurotransmitter release. This selectivity also reduces the risk of off-target effects and toxicity. However, one limitation of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate. One area of interest is in the treatment of chronic pain, as KORs have been implicated in the development and maintenance of chronic pain conditions. Another area of research is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as KORs have been shown to play a role in the progression of these diseases. Additionally, further research is needed to evaluate the safety and efficacy of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate in clinical settings.
Méthodes De Synthèse
The synthesis of 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves a multi-step process that starts with the reaction of 8-methoxy-6-nitro-2H-chromene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base to yield the desired product, 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate.
Applications De Recherche Scientifique
1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been widely studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is in the treatment of depression and anxiety disorders. Preclinical studies have shown that 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can reduce the symptoms of depression and anxiety in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
Another area of research is in the treatment of addiction. KORs have been implicated in the development and maintenance of addiction to drugs of abuse, and 1-methyl-4-piperidinyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has been shown to reduce drug-seeking behavior in animal models of addiction. Clinical trials are also underway to evaluate its potential as a treatment for opioid addiction.
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl) 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-18-5-3-12(4-6-18)25-16(20)13-8-10-7-11(19(22)23)9-14(24-2)15(10)26-17(13)21/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXFRQTWOZOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(tert-butylthio)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5136841.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[4-(methylthio)benzyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5136855.png)




![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol ethanedioate (salt)](/img/structure/B5136892.png)
![1-cycloheptyl-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B5136894.png)
![N-(4-chlorophenyl)-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5136902.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide](/img/structure/B5136929.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-5-nitrobenzamide](/img/structure/B5136939.png)
